
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO5. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of various organic compounds .
Biochemical Pathways
Similar compounds have been used in the synthesis of thia and oxa-azaspiro [34]octanes .
Action Environment
It’s worth noting that similar compounds are typically stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Molecular Mechanism
It is known that the compound can undergo [3+2] cycloadditions with dipolariphiles , but the exact molecular interactions and changes in gene expression are not documented.
Preparation Methods
The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methoxyacetic acid. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and properties.
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-8(6-12)16-7-9(13)15-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEGYSSMMXYFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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